molecular formula C5H8O5 B12862807 (2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid

(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid

Katalognummer: B12862807
Molekulargewicht: 148.11 g/mol
InChI-Schlüssel: ARZAXRVZOKSZSH-HZLVTQRSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in various scientific fields It is characterized by its tetrahydrofuran ring structure with hydroxyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a dihydroxyfuran derivative, using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of tosylates or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of (2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3S,5S)-2-Amino-3-Hydroxy-5-(Tert-Butyloxycarbonylamino)-1,6-Diphenyl Hexane Succinic Acid: Another chiral compound with similar structural features but different functional groups.

    Lopinavir: A compound with a similar stereochemistry but used primarily as an antiviral drug.

Uniqueness

(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds.

Eigenschaften

Molekularformel

C5H8O5

Molekulargewicht

148.11 g/mol

IUPAC-Name

(2S,3S,5S)-3,5-dihydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C5H8O5/c6-2-1-3(7)10-4(2)5(8)9/h2-4,6-7H,1H2,(H,8,9)/t2-,3-,4-/m0/s1

InChI-Schlüssel

ARZAXRVZOKSZSH-HZLVTQRSSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@@H]1O)C(=O)O)O

Kanonische SMILES

C1C(C(OC1O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.